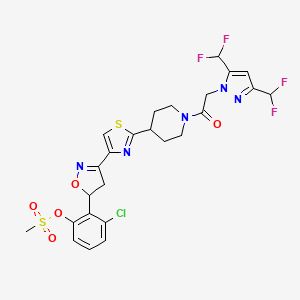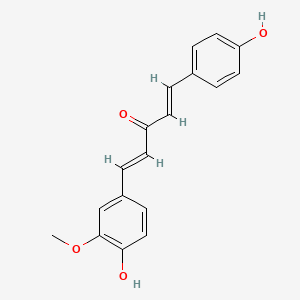![molecular formula C21H26N6O2 B13439108 6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one is a compound known for its potential therapeutic applications, particularly in the treatment of sickle cell disease . This compound, also referred to as IMR-687, has garnered attention due to its unique chemical structure and promising pharmacological properties .
Preparation Methods
The synthesis of 6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The synthetic route typically starts with the preparation of the pyrrolidine and pyrimidine moieties, followed by their coupling to form the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of advanced techniques such as parallel synthetic chemistry and structure-based drug design .
Chemical Reactions Analysis
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolidine and pyrimidine rings .
Scientific Research Applications
In chemistry, it serves as a valuable tool for studying the structure-activity relationships of imidazo[1,5-a]pyrazine derivatives . In biology and medicine, it has shown promise as a treatment for sickle cell disease by modulating the levels of cyclic guanosine monophosphate (cGMP) in red blood cells . Additionally, it has been investigated for its neuroprotective effects and potential use in treating cognitive disorders . In the industrial sector, it may be used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of 6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one involves the inhibition of phosphodiesterase 9A (PDE9A), an enzyme that regulates the levels of cGMP in cells . By inhibiting PDE9A, this compound increases the levels of cGMP, which in turn leads to various physiological effects, including improved blood flow and reduced inflammation . The molecular targets and pathways involved in its mechanism of action include the cGMP signaling pathway and its downstream effectors .
Comparison with Similar Compounds
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one is unique among similar compounds due to its specific chemical structure and pharmacological properties . Similar compounds include other imidazo[1,5-a]pyrazine derivatives, such as PF-04447943, which also acts as a PDE9A inhibitor . this compound has shown distinct advantages in terms of selectivity and efficacy in clinical trials .
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28) |
InChI Key |
GWGNPYYVGANHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


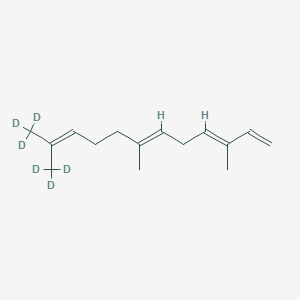
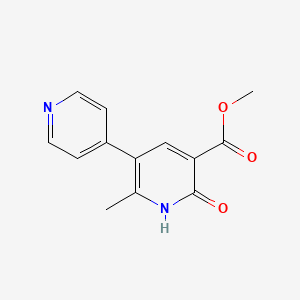

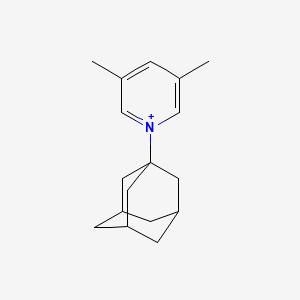

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

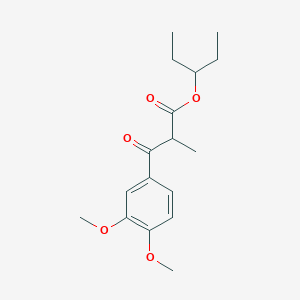
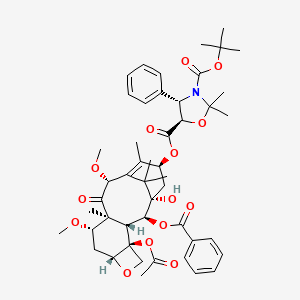
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
